
Metiamida
Descripción general
Descripción
La metiamida es un antagonista del receptor H2 de la histamina que se desarrolló a partir de otro antagonista H2, la burimamida. Fue un compuesto intermedio en el desarrollo del exitoso fármaco antiulceroso cimetidina (Tagamet) . La this compound es conocida por su capacidad para inhibir la secreción de ácido gástrico, lo que la convierte en un compuesto significativo en el tratamiento de úlceras pépticas y otros trastornos relacionados con el ácido .
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanism of Action
Metiamide functions by competitively inhibiting histamine at H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, both basal and stimulated by various agents such as food and caffeine. The competitive antagonism results in decreased gastric volume and acidity, making it a valuable compound in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Clinical Applications
1. Treatment of Acid-Related Disorders
- Gastroesophageal Reflux Disease (GERD) : Metiamide has shown efficacy in managing GERD by reducing gastric acid secretion, thus alleviating symptoms associated with acid reflux .
- Peptic Ulcer Disease : Clinical studies have demonstrated the drug's ability to inhibit gastric acid production, aiding in the healing of peptic ulcers .
2. Stress Ulcer Prevention
Metiamide has been investigated for its protective effects against stress-induced ulcers. In experimental models, it has been shown to prevent the formation of ulcers during conditions of hemorrhagic shock by inhibiting gastric acid secretion. In one study, dogs treated with metiamide exhibited no ulcer formation compared to a significant incidence in untreated controls .
Research Findings
Numerous studies have documented the effectiveness of metiamide across various experimental setups:
Toxicology and Safety Profile
Toxicological assessments have indicated that metiamide has a favorable safety profile. In long-term studies involving various animal models, including rats and baboons, high oral doses did not result in significant adverse effects . This suggests that metiamide can be safely administered within therapeutic ranges.
Mecanismo De Acción
La metiamida ejerce sus efectos uniéndose al receptor H2 ubicado en la membrana basolateral de la célula parietal gástrica. Esta unión bloquea los efectos de la histamina, lo que lleva a una reducción en la secreción de ácido gástrico y una disminución en el volumen y la acidez gástricos . La inhibición competitiva del receptor H2 da como resultado los efectos terapéuticos observados en el tratamiento de úlceras pépticas y otros trastornos relacionados con el ácido .
Análisis Bioquímico
Biochemical Properties
Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, Metiamide blocks the effects of histamine, leading to a reduction in gastric acid secretion .
Cellular Effects
Metiamide has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .
Molecular Mechanism
The mechanism of action of Metiamide involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .
Temporal Effects in Laboratory Settings
Metiamide has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors
Dosage Effects in Animal Models
In animal models, the dosage of Metiamide has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .
Metabolic Pathways
Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system
Transport and Distribution
It is known that Metiamide binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .
Subcellular Localization
The subcellular localization of Metiamide is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la metiamida implica varios pasos:
Reacción del 2-cloroacetoacetato de etilo con formamida: Esta reacción produce 4-carboetoxi-5-metilimidazol.
Reducción del éster carboxílico: El éster carboxílico se reduce utilizando sodio en amoníaco líquido mediante reducción de Birch, lo que da como resultado el alcohol correspondiente.
Métodos de producción industrial
La producción industrial de la this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas, como reactores de flujo continuo y sistemas automatizados, ayuda a ampliar la producción manteniendo la coherencia y la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La metiamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse en condiciones específicas para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios análogos con grupos tiourea modificados.
Comparación Con Compuestos Similares
Compuestos similares
Burimamida: El precursor de la metiamida, menos potente y menos estable a pH fisiológico.
Cimetidina: Desarrollado a partir de la this compound, más potente y con menos efectos secundarios.
Ranitidina: Otro antagonista del receptor H2, conocido por su mayor duración de acción y menos interacciones con los medicamentos.
Singularidad de la this compound
La this compound es única debido a su papel intermedio en el desarrollo de la cimetidina. Proporcionó información crucial sobre la relación estructura-actividad de los antagonistas del receptor H2, lo que llevó al desarrollo de fármacos más efectivos y seguros. A pesar de su promesa inicial, el uso clínico de la this compound se vio limitado debido a la aparición de agranulocitosis en algunos pacientes .
Actividad Biológica
Metiamide is a histamine H2-receptor antagonist that has been studied for its biological activity, particularly in relation to gastric acid secretion and its effects on various physiological processes. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of metiamide.
Overview of Metiamide
Metiamide was developed as a more effective alternative to burimamide, the first H2-receptor antagonist. It exhibits a higher selectivity and oral bioavailability compared to its predecessor. The compound functions by competitively inhibiting the binding of histamine to H2 receptors, which leads to decreased gastric acid secretion stimulated by histamine and other hormones like gastrin and pentagastrin .
Metiamide's primary mechanism involves blocking histamine's action at the H2 receptor sites located in gastric parietal cells. This blockade reduces the secretion of gastric acid, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The effective dose (ED50) for metiamide is approximately 25 μmol/kg when administered orally, with a significant reduction in acid secretion observed at this dosage .
Comparative Efficacy
Compound | ED50 (μmol/kg) | Kb Values (μM) | Activity Comparison |
---|---|---|---|
Metiamide | 16 (oral), 3.1 (IV) | 0.75 (uterine), 0.92 (heart) | ~10x higher than burimamide |
Burimamide | Not specified | 7.8 (atrial muscle) | Baseline for comparison |
In Vitro Studies
In vitro studies have demonstrated that metiamide is significantly more potent than burimamide, showing approximately tenfold higher activity in rat uterine muscle and guinea-pig heart muscle . The Kb values indicate metiamide's strong affinity for H2 receptors, which is crucial for its pharmacological action.
In Vivo Studies
In vivo studies conducted on dogs have shown that metiamide effectively inhibits acid secretion stimulated by both histamine and pentagastrin. The intravenous administration of metiamide resulted in a dose-dependent inhibition of gastric acid secretion, with doses required to achieve 50% inhibition being notably low (3.1 μmol/kg for histamine) .
Case Study: Gastric Secretion Inhibition
A study involving anesthetized dogs highlighted the effects of metiamide on gastric secretion. Administration of metiamide shifted the dose-response curve to pentagastrin, indicating its role as a competitive antagonist at H2 receptors .
Effects on Neutrophil Motility
Interestingly, metiamide has been observed to influence neutrophil motility. It enhances chemokinesis and random migration in polymorphonuclear leukocytes (PMN), akin to the effects of histamine. However, unlike histamine, metiamide does not affect true chemotaxis, suggesting a complex interaction with immune responses .
Safety and Adverse Effects
While metiamide has shown promising results in reducing gastric acid secretion, it is essential to consider potential side effects. Initial studies indicated that metiamide did not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to evaluate its safety profile comprehensively .
Propiedades
IUPAC Name |
1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPLBWLMYGIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188390 | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34839-70-8 | |
Record name | Metiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metiamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.